molecular formula C16H12ClF3N2O2 B2873245 N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide CAS No. 306729-96-4

N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B2873245
CAS RN: 306729-96-4
M. Wt: 356.73
InChI Key: OFXTVQCLCMISMP-UHFFFAOYSA-N
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Description

N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide, also known as BCT-197, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BCT-197 is a small molecule inhibitor of the inflammasome, a protein complex that plays a crucial role in the immune response. In

Scientific Research Applications

Analgesic Development

This compound has been studied for its potential as an analgesic. Derivatives of this compound have shown potent efficacy in pain relief, particularly in models of acute pain in mice. The analgesic action was estimated using methods like the Hot Plate Method, indicating that these compounds could serve as effective painkillers .

Opioid Receptor Agonists

Research indicates that certain derivatives can act on opioid receptors without the severe side effects associated with traditional opioid drugs. This opens up possibilities for developing new classes of analgesics that could offer pain relief without the risk of addiction or respiratory depression .

Anti-Inflammatory Agents

The trifluoromethyl group within the compound’s structure is known to inhibit the expression of pro-inflammatory cytokines. This suggests that derivatives could be developed as anti-inflammatory agents, potentially aiding in the treatment of conditions characterized by inflammation .

Pharmaceutical Synthesis

The compound’s derivatives are valuable in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group is a common feature in many FDA-approved drugs, indicating that this compound could be a precursor in the synthesis of new drug molecules .

Organic Chemistry Research

In organic chemistry, the compound serves as an intermediate for the preparation of more complex fluorinated compounds. Its derivatives are utilized in C–F bond activation in a CF3 group, which is a crucial step in the synthesis of various organic molecules .

Medicinal Chemistry

The compound’s derivatives are being explored for their medicinal chemistry applications. They could contribute to the development of drugs with improved pharmacokinetic properties, such as increased stability and bioavailability .

Fluorine Chemistry

Given the unique properties of fluorine atoms in organic compounds, this compound is significant in the field of organo-fluorine chemistry. It could lead to applications in areas like agrochemicals, catalysis, and materials science .

Drug Design and Discovery

The compound’s structure allows for the creation of pharmacophore models, which are essential in the drug design process. By understanding how different derivatives interact with biological targets, researchers can design more effective drugs .

properties

IUPAC Name

N-benzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2/c17-13-7-6-11(8-12(13)16(18,19)20)22-15(24)14(23)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXTVQCLCMISMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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